An In-depth Technical Guide to the Chemical Properties of 4-Nitrobiphenyl-d9
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and metabolic pathways of 4-nitrobiphenyl-d9. This deuterated analog of 4-nitrobiphenyl is a critical tool in metabolism, pharmacokinetic, and environmental fate studies, serving as an internal standard for quantitative analysis.
Core Chemical Properties
4-Nitrobiphenyl-d9 is a stable, isotopically labeled form of 4-nitrobiphenyl. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value |
| Chemical Formula | C₁₂D₉NO₂ |
| Molecular Weight | 208.26 g/mol [1] |
| CAS Number | 350818-59-6[1] |
| Appearance | Neat[1] |
| Synonyms | 4-Nitro-1,1'-biphenyl-2,2',3,3',4',5,5',6,6'-d9, 1,1'-Biphenyl-d9, 4-nitro- |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 4-nitrobiphenyl-d9. Below is a summary of expected spectroscopic data, with comparative data for the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the deuterium substitution, the ¹H NMR spectrum of 4-nitrobiphenyl-d9 is expected to show a significant reduction or absence of signals corresponding to the aromatic protons. Residual proton signals may be present depending on the isotopic purity. The ¹³C NMR spectrum will show signals for the carbon atoms, though the coupling patterns may be affected by the adjacent deuterium atoms.
¹H NMR Data for Partially Deuterated 4-Nitrobiphenyl (in Chloroform-d):
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δ 8.36 (d, J = 8.4 Hz, 0.07H)
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δ 7.85 (s, 0.62H)[2]
¹H NMR Data for 4-Nitrobiphenyl (Non-deuterated): A complex multiplet pattern is typically observed in the aromatic region (approximately 7.4-8.4 ppm).
¹³C NMR Data for 4-Nitrobiphenyl (Non-deuterated): Signals for the 12 aromatic carbons would be expected, with chemical shifts influenced by the nitro group and the biphenyl structure.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment of 4-nitrobiphenyl-d9.
Expected Mass Spectrum of 4-Nitrobiphenyl-d9: The molecular ion peak (M+) is expected at m/z 208.
Mass Spectrum of Partially Deuterated 4-Nitrobiphenyl (Electron Ionization):
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MS(EI) 201.2, 202.2, 203.2, 204.2[2]
Mass Spectrum of 4-Nitrobiphenyl (Non-deuterated, Electron Ionization):
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The NIST WebBook reports the mass spectrum for the non-deuterated compound, with a molecular ion peak at m/z 199.[3]
Experimental Protocols
Synthesis of 4-Nitrobiphenyl-d9
A general method for the deuteration of nitroaromatics using a silver-catalyzed hydrogen-isotope exchange with D₂O can be adapted for the synthesis of 4-nitrobiphenyl-d9.[2]
Materials:
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4-Nitrobiphenyl
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Silver carbonate (Ag₂CO₃)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O)
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Methyl t-butyl ether (MTBE)
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Saturated ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
Procedure:
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To an oven-dried heavy-wall pressure vessel, add 4-nitrobiphenyl (1.0 mmol), silver carbonate (0.2 mmol), triphenylphosphine (0.6 mmol), potassium carbonate (1.0 mmol), and methyl t-butyl ether (0.1 mL) in D₂O (1.0 mL).[2]
-
Seal the vessel and purge with a nitrogen stream.[2]
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Heat the mixture at 120 °C with stirring for 24 hours.[2]
-
After cooling, quench the reaction with a saturated NH₄Cl solution.[2]
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Extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 4-nitrobiphenyl-d9 can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2] The purity of the fractions can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Analytical Methods
A reverse-phase HPLC method can be used for the analysis of 4-nitrobiphenyl-d9.
Method Parameters (adapted from 4-nitrobiphenyl analysis):
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Column: C18
-
Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Detection: UV at an appropriate wavelength (e.g., 290 nm for related compounds).[5]
GC-MS is a powerful technique for both qualitative and quantitative analysis of 4-nitrobiphenyl-d9.
Method Parameters (general guidance):
-
Column: A non-polar or medium-polarity column, such as a DB-5MS.
-
Injection: Splitless injection is suitable for trace analysis.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 60°C) to a high temperature (e.g., 280°C) to ensure good separation.
-
Carrier Gas: Helium or hydrogen.
-
MS Detection: Electron ionization (EI) in full scan mode for identification or selected ion monitoring (SIM) for quantification.
Metabolic Pathways
The metabolism of 4-nitrobiphenyl has been studied in rat liver fractions and involves several key biotransformation pathways.[6] It is anticipated that 4-nitrobiphenyl-d9 follows similar metabolic routes. The primary metabolic process is the reduction of the nitro group.
Key Metabolic Transformations:
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Nitroreduction: The nitro group is reduced to a nitroso group, then to a hydroxylamine, and finally to an amine, forming 4-aminobiphenyl-d9.
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N-Acetylation: The resulting amino group can be acetylated.
-
N-Hydroxylation: The amino group can also be hydroxylated.
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Ring Hydroxylation: Hydroxylation can occur on the aromatic rings.
The metabolic pathways can be visualized as follows:
Caption: Proposed metabolic pathway of 4-nitrobiphenyl-d9.
Experimental Workflows
General Analytical Workflow
A typical workflow for the analysis of 4-nitrobiphenyl-d9 in a biological or environmental matrix is outlined below.
